molecular formula C3H3BrN4OS B2907240 5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide CAS No. 2260939-17-9

5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide

Katalognummer: B2907240
CAS-Nummer: 2260939-17-9
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: MRUJTWQVZYBSCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is a chemical compound with the molecular formula C3H3BrN4OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with nitrous acid. The reaction conditions often include an acidic medium and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, in anticancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

2260939-17-9

Molekularformel

C3H3BrN4OS

Molekulargewicht

223.05 g/mol

IUPAC-Name

5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide

InChI

InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8)

InChI-Schlüssel

MRUJTWQVZYBSCL-UHFFFAOYSA-N

SMILES

C1(=NN=C(S1)Br)C(=NO)N

Kanonische SMILES

C1(=NN=C(S1)Br)C(=NO)N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.